4-(5-Decyl-1,3-dioxan-2-YL)pyridine
Description
4-(5-Decyl-1,3-dioxan-2-yl)pyridine is a pyridine derivative featuring a 1,3-dioxane ring substituted with a decyl chain at the 5-position and attached to the pyridine ring at the 4-position. This compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of the dioxane ring and the hydrophobic decyl chain. Such hybrid structures are often explored in materials science, coordination chemistry, and pharmaceuticals due to their tunable solubility, stability, and reactivity .
Properties
CAS No. |
202813-37-4 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
4-(5-decyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-17-15-21-19(22-16-17)18-11-13-20-14-12-18/h11-14,17,19H,2-10,15-16H2,1H3 |
InChI Key |
QWMKCJBHFCFEND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COC(OC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dioxane and decyl substituents. One common method involves the use of 4,6-dichloro-5-formylpyrimidine, which reacts with 1,3-propanediol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is refluxed to remove water and obtain the desired product .
Industrial Production Methods
Industrial production methods for 4-(5-Decyl-1,3-dioxan-2-yl)pyridine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Decyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
4-(5-Decyl-1,3-dioxan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetal-Containing Pyridines
3- and 4-(1,3-Dioxolan-2-yl)pyridines
- Structural Differences : Replace the 1,3-dioxane ring with a smaller 1,3-dioxolane (5-membered ring), lacking the decyl substituent.
- Synthesis : Synthesized from pyridine carbaldehydes and ethylene glycol (yields: 81–90%) .
- Reactivity : React with dibromides at room temperature (40 h) to yield products in 91–97% efficiency. In contrast, compounds with bulkier substituents (e.g., dibutoxymethyl) undergo deacetalization side reactions .
- Key Insight : The 1,3-dioxane/dioxolane moiety enhances reaction efficiency compared to alkoxy-substituted acetals, likely due to reduced steric hindrance and improved ring stability.
3- and 4-(1,3-Dioxan-2-yl)pyridines
Pyridines with Aliphatic Side Chains
4-(1-Aminoethyl)pyridine
- Structural Contrast: Features an aminoethyl group instead of the dioxane-decyl system.
- Electronic Properties: Exhibits a HOMO-LUMO gap (ΔE) of 6.08 eV, indicative of bioactivity.
- Key Difference: The amino group introduces hydrogen-bonding capability, whereas the dioxane-decyl group in the target compound prioritizes lipophilicity and steric bulk.
Thiazolyl-Substituted Pyridines
- Example : 2-(1,3-Dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine (from patents) .
- Functional Groups : Combines dioxane with thiazolyl-pyridine, enabling π-π stacking and metal coordination.
- Applications : Likely explored in agrochemicals or pharmaceuticals due to thiazole’s prevalence in bioactive molecules.
Data Tables: Comparative Analysis
Table 2. Electronic and Physical Properties
| Compound | HOMO-LUMO Gap (eV) | Melting Point (°C) | Solubility Profile |
|---|---|---|---|
| 4-(5-Decyl-1,3-dioxan-2-yl)pyridine | Not reported | Not reported | Lipophilic (decyl chain) |
| 4-(1-Aminoethyl)pyridine | 6.08 | Not reported | Polar (amino group) |
| 2-Amino-4-(2-chloro-5-aryl)pyridine | N/A | 268–287 | Moderate (varies with substituent) |
Research Implications
- Synthetic Advantages : The 1,3-dioxane ring in the target compound improves reaction efficiency and stability compared to alkoxy acetals, making it preferable for multi-step syntheses .
- Application Potential: The decyl chain enhances membrane permeability in biological systems or compatibility with hydrophobic matrices in material science.
- Limitations: Lack of reported data on the target compound’s electronic properties necessitates further studies (e.g., DFT calculations) to compare with analogs like 4-(1-aminoethyl)pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
